molecular formula C17H15N7OS B2475021 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1428378-07-7

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2475021
CAS No.: 1428378-07-7
M. Wt: 365.42
InChI Key: LIWBOGYLGCHNBG-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of heterocyclic moieties including pyrazole, thiazole, and triazole. These structures are often associated with various pharmacological activities. The IUPAC name reflects its complex structure:

Property Details
Molecular Formula C16H15N5OS
IUPAC Name This compound
CAS Number 1428349-94-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
  • Receptor Modulation : It can bind to receptors that modulate immune responses or inflammation.
  • Antiviral Activity : Recent studies indicate potential efficacy against viral infections, including SARS-CoV-2, by inhibiting viral replication and protease activity .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

Anticancer Activity

Several derivatives of compounds containing similar moieties have shown promising anticancer properties. For instance:

  • Case Study 1 : A related thiazole derivative exhibited significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 5 µM .

Antimicrobial Properties

The compound has also been tested for antimicrobial activities:

  • Case Study 2 : Compounds with thiazole rings demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Antiviral Effects

Research has identified that certain derivatives can inhibit viral replication significantly:

  • Case Study 3 : A study on triazole derivatives revealed that compounds similar to the target compound inhibited SARS-CoV-2 replication by over 50% without significant cytotoxicity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Some key observations include:

  • Thiazole and Triazole Moieties : The presence of these rings is essential for enhancing anticancer activity.
  • Substituents on the Phenyl Ring : Electron-donating groups at specific positions on the phenyl ring improve potency against certain cancer cell lines .
  • Linker Variability : Variations in the ethylene linker can influence the binding affinity to target proteins and overall biological efficacy.

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS/c25-16(15-11-20-24(22-15)14-5-2-1-3-6-14)18-9-7-13-12-26-17(21-13)23-10-4-8-19-23/h1-6,8,10-12H,7,9H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWBOGYLGCHNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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